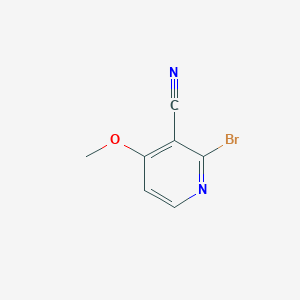

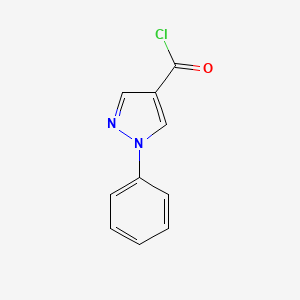

![molecular formula C11H8FNO4 B1340435 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 110920-18-8](/img/structure/B1340435.png)

1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

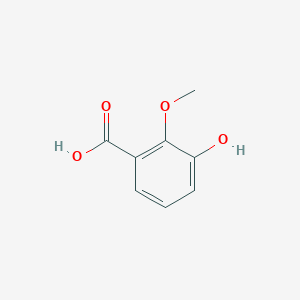

“1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C11H8FNO4 . It is a derivative of pyrrolidine-2,5-dione .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å .Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives, such as “this compound”, are versatile chemical compounds used in scientific research. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications

Synthesis and Structural Studies

1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione is a chemical compound that has been studied for various synthetic and structural applications in scientific research. For instance, it's been used in the synthesis of Nα-urethane-protected β- and γ-amino acids through a Lossen-type reaction, demonstrating its utility in producing compounds with excellent yields and purities in an essentially "one-pot" procedure (Cal et al., 2012). Moreover, novel azaimidoxy compounds incorporating this compound have been synthesized and evaluated for antimicrobial activities, highlighting its potential role in chemotherapeutic applications (Jain, Nagda, & Talesara, 2006).

The crystal and molecular structure of derivatives of this compound has been studied as well, shedding light on the compound's conformation and intramolecular interactions, which can be crucial for understanding its chemical behavior and potential applications (Manjunath et al., 2011).

Applications in Organic Synthesis and Medicinal Chemistry

This compound and its derivatives have been investigated for their roles in organic synthesis and medicinal chemistry. For example, research has been conducted on the conversion of dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, exploring the thermodynamics and kinetics of the reaction. This understanding can be beneficial for applications in organic synthesis, medicinal chemistry, and drug development (Yan et al., 2018).

Additionally, the synthesis and biological evaluation of pyrazoline and pyrrolidine-2,5-dione hybrids have been conducted, highlighting the compound's potential as an antitumor agent. These studies have shown that these compounds exhibit remarkable cytotoxic effects, indicating the promise of this chemical scaffold in developing potent and less toxic anticancer agents (Tilekar et al., 2020).

Advanced Material Applications

Beyond its applications in chemistry and medicine, this compound has also been explored in advanced material applications. For instance, studies on highly luminescent polymers containing this compound in the main chain have been conducted, demonstrating its potential in creating materials with strong fluorescence and high quantum yields. This property is significant for applications in optoelectronics and bioimaging (Zhang & Tieke, 2008).

Future Directions

The future directions for the research and development of “1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione” and its derivatives could involve further exploration of their pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Pharmacokinetics

The pyrrolidine ring, a key component of the compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have good bioavailability.

Action Environment

The action, efficacy, and stability of 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKHVFOHSFQWCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551965 |

Source

|

| Record name | 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110920-18-8 |

Source

|

| Record name | Benzoic acid, 2-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110920-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

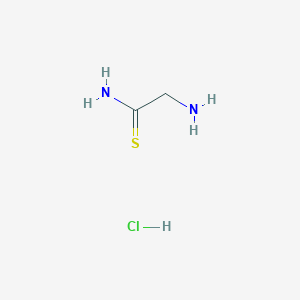

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)

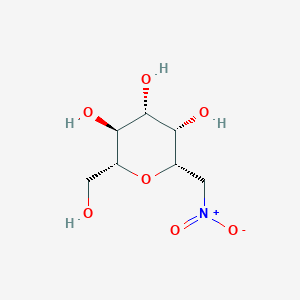

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)